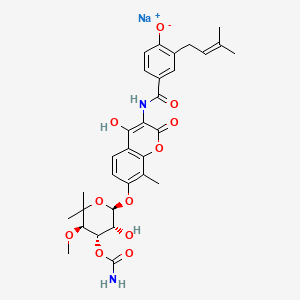
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide, also known as ABFA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of forensic science. ABFA is a derivative of acetanilide and is synthesized through a multi-step process involving the reaction of various chemicals.
Scientific Research Applications
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has been extensively studied for its potential applications in forensic science. It has been shown to be a highly sensitive and specific reagent for the detection of latent fingerprints on various surfaces, including paper, glass, and metal. 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide reacts with the amino acids present in the sweat and oils in fingerprints, producing a fluorescent product that can be visualized under UV light. 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has also been used for the detection of bloodstains and semen stains on various surfaces.
Mechanism of Action
The mechanism of action of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide involves the reaction of the compound with the amino acids present in the sweat and oils in fingerprints. 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide reacts specifically with the amino acid tyrosine, producing a fluorescent product that can be visualized under UV light. The reaction between 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide and tyrosine involves the formation of a Schiff base, which is responsible for the fluorescence observed.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide. However, studies have shown that the compound is not toxic to cells and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a highly sensitive and specific reagent for the detection of latent fingerprints, bloodstains, and semen stains. It is also relatively easy to use and does not require any specialized equipment. However, there are some limitations to the use of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide. The compound is not stable in aqueous solutions and is sensitive to light and heat. It also has a relatively short shelf-life and must be stored properly to maintain its effectiveness.
Future Directions
There are several future directions for the use of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide in scientific research. One potential application is for the detection of drugs of abuse in fingerprints. 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has been shown to react with cocaine and other drugs of abuse, producing a fluorescent product that can be visualized under UV light. Another potential application is for the detection of gunshot residue on the hands of suspects. 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has been shown to react with lead and other elements present in gunshot residue, producing a fluorescent product that can be visualized under UV light. Additionally, 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide could be used for the detection of other types of biological fluids, such as saliva and urine, on various surfaces.
Synthesis Methods
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-2-fluoroaniline with acetic anhydride to form 4-bromo-2-fluoroacetanilide. The second step involves the reaction of 4-bromo-2-fluoroacetanilide with sodium hydride to form 2-(4-bromo-2-fluorophenyl)acetamide. The final step involves the reaction of 2-(4-bromo-2-fluorophenyl)acetamide with aniline to form 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide.
properties
IUPAC Name |
2-anilino-2-(4-bromo-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-9-6-7-11(12(16)8-9)13(14(17)19)18-10-4-2-1-3-5-10/h1-8,13,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFOSPCXRULZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C=C(C=C2)Br)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)

![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)